4-[2-hydroxy-2-[4-[(E)-3-hydroxyprop-1-enyl]-2-methoxyphenoxy]-1-methoxypropyl]-2-methoxyphenol
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Overview
Description
4-[2-hydroxy-2-[4-[(E)-3-hydroxyprop-1-enyl]-2-methoxyphenoxy]-1-methoxypropyl]-2-methoxyphenol is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-hydroxy-2-[4-[(E)-3-hydroxyprop-1-enyl]-2-methoxyphenoxy]-1-methoxypropyl]-2-methoxyphenol typically involves multi-step organic reactions. One common method includes the reaction of appropriate phenolic precursors with methoxy and hydroxy substituents under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, advanced purification techniques, and automated systems to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
4-[2-hydroxy-2-[4-[(E)-3-hydroxyprop-1-enyl]-2-methoxyphenoxy]-1-methoxypropyl]-2-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce new functional groups, leading to a variety of derivatives .
Scientific Research Applications
4-[2-hydroxy-2-[4-[(E)-3-hydroxyprop-1-enyl]-2-methoxyphenoxy]-1-methoxypropyl]-2-methoxyphenol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[2-hydroxy-2-[4-[(E)-3-hydroxyprop-1-enyl]-2-methoxyphenoxy]-1-methoxypropyl]-2-methoxyphenol involves its interaction with various molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its reactivity, allowing it to form hydrogen bonds and interact with enzymes, receptors, and other biomolecules. These interactions can modulate biological processes, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-2-pyrones: Known for their bioactivity and applications in organic synthesis.
4-hydroxy-2-nonenal: An α,β-unsaturated hydroxyalkenal involved in lipid peroxidation.
Uniqueness
4-[2-hydroxy-2-[4-[(E)-3-hydroxyprop-1-enyl]-2-methoxyphenoxy]-1-methoxypropyl]-2-methoxyphenol is unique due to its specific combination of hydroxyl and methoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C21H26O7 |
---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
4-[2-hydroxy-2-[4-[(E)-3-hydroxyprop-1-enyl]-2-methoxyphenoxy]-1-methoxypropyl]-2-methoxyphenol |
InChI |
InChI=1S/C21H26O7/c1-21(24,20(27-4)15-8-9-16(23)18(13-15)25-2)28-17-10-7-14(6-5-11-22)12-19(17)26-3/h5-10,12-13,20,22-24H,11H2,1-4H3/b6-5+ |
InChI Key |
VZXDQXGMVOLSGQ-AATRIKPKSA-N |
Isomeric SMILES |
CC(C(C1=CC(=C(C=C1)O)OC)OC)(O)OC2=C(C=C(C=C2)/C=C/CO)OC |
Canonical SMILES |
CC(C(C1=CC(=C(C=C1)O)OC)OC)(O)OC2=C(C=C(C=C2)C=CCO)OC |
Origin of Product |
United States |
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